molecular formula C20H16N2O3S2 B2970513 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034331-03-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2970513
CAS No.: 2034331-03-6
M. Wt: 396.48
InChI Key: GCRUBUHLNUJHTC-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS: 2034252-04-3) is a heterocyclic derivative with a molecular formula of C₂₀H₁₆N₂O₃S₂ and a molecular weight of 396.5 g/mol . Its structure features:

  • A thiazole-4-carboxamide core substituted with a phenyl group at position 2.
  • A hydroxyethyl linker bearing furan-2-yl and thiophen-3-yl substituents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-26-11-15)17-7-4-9-25-17/h1-12,24H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUBUHLNUJHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylthiazole-4-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications to introduce the furan and thiophene moieties. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine derivative.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Analogs with Modified Carboxamide Groups

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS: 2034482-57-8)
  • Molecular Formula: C₁₆H₁₅NO₃S₂
  • Molecular Weight : 333.4 g/mol .
  • Key Differences: Replaces the phenylthiazole-4-carboxamide with a 4-methylthiophene-2-carboxamide group. Lower molecular weight (333.4 vs. 396.5) may result in faster metabolic clearance.
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS: 2034260-45-0)
  • Molecular Formula : C₁₆H₁₇N₃O₄S
  • Molecular Weight : 347.4 g/mol .
  • Key Differences :
    • Features a pyrazole-4-carboxamide core with a methoxy group and N-methylation.
    • The pyrazole ring introduces additional nitrogen atoms, which could enhance hydrogen bonding with biological targets.
    • Methoxy group may improve metabolic stability compared to the hydroxyl group in the target compound.

Analogs with Distinct Heterocyclic Systems

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS: 2034592-80-6)
  • Molecular Formula : C₁₄H₁₅FN₄O₃S₂
  • Molecular Weight : 370.4 g/mol .
  • Key Differences :
    • Incorporates a benzo[c][1,2,5]thiadiazole ring with a sulfone group and fluorine substituent.
    • Fluorine atom enhances electronegativity and bioavailability, while the sulfone group may increase polarity and solubility.
    • Smaller molecular weight (370.4 vs. 396.5) suggests differences in target affinity and pharmacokinetics.
Thiophene-Pyrimidine Hybrids (e.g., compound 1 in )
  • Structure: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide .
  • Key Differences :
    • Combines pyrimidine and thiophene moieties with dichlorophenyl substitution.
    • Dichlorophenyl groups may enhance potency but raise toxicity concerns compared to the phenylthiazole group in the target compound.

Analogs with Hydrazine and Triazole Moieties

S-Alkylated 1,2,4-Triazoles ()
  • Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones .
  • Sulfonyl groups enhance solubility but may reduce cell permeability compared to the target compound’s furan/thiophene substituents.
Furan-3-carboxamide Hydrazinyl Derivatives ()
  • Example : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide .
  • Key Differences: Hydrazine groups introduce nucleophilic reactivity, which could lead to off-target interactions.

Research Implications

  • The phenylthiazole-4-carboxamide core in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, which may optimize drug-like properties.
  • Analogs with pyrazole or thiadiazole moieties (e.g., CAS 2034260-45-0 and 2034592-80-6) demonstrate how heterocyclic substitutions can modulate electronic properties and target engagement.
  • Further studies on metabolic stability , in vitro activity , and crystallographic data (e.g., using SHELX software ) are needed to validate these hypotheses.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological evaluation, and therapeutic applications, drawing on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

  • Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's reactivity and biological activity.
  • Thiazole Moiety : The thiazole ring is often associated with various biological activities, particularly in medicinal chemistry.
  • Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of phenylthiazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluating substituted 2-phenylthiazole-4-carboxamide derivatives found that specific substitutions improved activity against colorectal cancer (Caco-2) and breast cancer (T47D) cell lines, with IC50 values often below 10 µg/mL .

CompoundCell LineIC50 (µg/mL)
Methoxy derivativeCaco-2< 10
3-Fluoro derivativeHT-29< 10
Parent compoundT47D< 10

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of critical biological pathways, including those involved in cell proliferation and apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Intermediates : Synthesis begins with the preparation of furan and thiophene intermediates through cyclization reactions.
  • Coupling Reaction : These intermediates are coupled using an ethyl linker under controlled conditions.
  • Finalization : The introduction of the thiazole moiety is achieved through reaction with thiazole derivatives.

Case Studies

A notable case study involved the evaluation of a series of phenylthiazole derivatives against human cancer cell lines. The study utilized the MTT assay to assess cell viability and determined that several compounds exhibited promising anticancer properties, particularly against neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) cells .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, and what reaction conditions are critical for optimal yields?

  • Methodological Answer : The synthesis of structurally related heterocyclic carboxamides often involves:
  • Stepwise condensation : Use of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) to activate carbonyl groups, followed by nucleophilic substitution with amine derivatives .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates. Post-reaction purification typically involves recrystallization from ethanol/water mixtures (yields: 70–80%) .
  • Key variables : Reaction time, temperature, and stoichiometric ratios of POCl₃ to precursors significantly impact yield. For example, extended heating (>90°C) may degrade thermally sensitive furan or thiophene moieties .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Standard characterization techniques include:
  • 1H-NMR and 13C-NMR : To verify proton environments (e.g., hydroxy group at δ 4.5–5.5 ppm) and carbon backbone consistency .
  • IR spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the presence of the carboxamide (C=O stretch) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can computational tools aid in optimizing the synthesis and predicting reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations are used to:
  • Predict intermediates : Identify energetically favorable pathways for key steps like thiazole ring formation or carboxamide coupling .
  • Optimize conditions : Screen solvents, catalysts, and temperatures virtually to reduce experimental trial-and-error. For example, ICReDD’s integrated computational-experimental workflows accelerate reaction design by 30–50% .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

  • Methodological Answer : Contradictions may arise from:
  • Dynamic effects : Conformational flexibility of the hydroxyethyl group can cause signal splitting. Variable-temperature NMR (e.g., 25°C vs. −40°C) stabilizes rotamers for clearer assignments .
  • Impurity interference : Use of preparative HPLC or flash chromatography (e.g., ethyl acetate/hexane gradients) isolates pure fractions for reanalysis .

Q. How do substituents on the thiophene or furan rings influence biological activity, and what in vitro assays are suitable for initial screening?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability. Thiophene’s sulfur atom may chelate metal ions in enzyme active sites .
  • Screening assays :
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Q. What are the challenges in confirming the stereochemistry of the hydroxyethyl group, and how can they be addressed?

  • Methodological Answer :
  • Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) or derivatization with Mosher’s acid to assign absolute configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive proof but requires high-purity crystals. Crystallization in DMF/ether mixtures improves success rates .

Data Analysis and Experimental Design

Q. How can researchers reconcile low yields in analogous thiazole-carboxamide syntheses?

  • Methodological Answer : Common issues and solutions:
  • Byproduct formation : Monitor reaction progress via TLC. Introduce scavengers (e.g., molecular sieves) to trap water in condensation steps .
  • Side reactions : Substituent electronic effects (e.g., electron-deficient thiophenes) may slow nucleophilic attack. Adjust POCl₃ stoichiometry or switch to milder acylating agents .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare multiple compound variants for significant differences in potency (p < 0.05) .

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